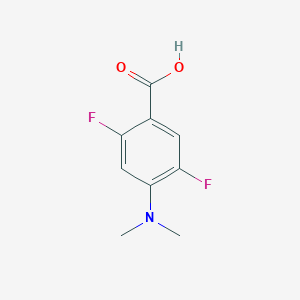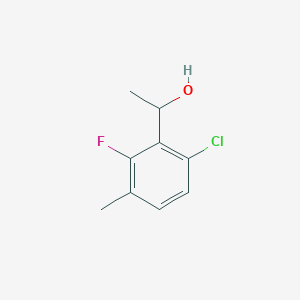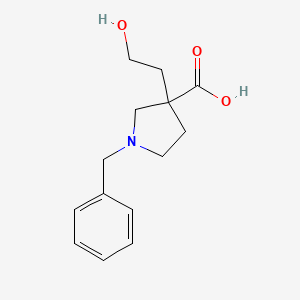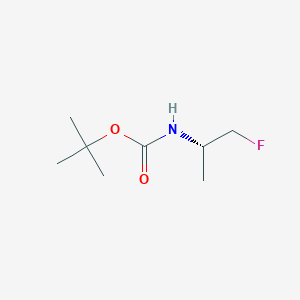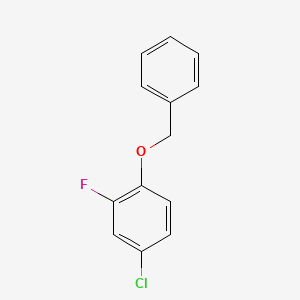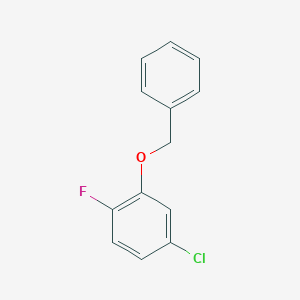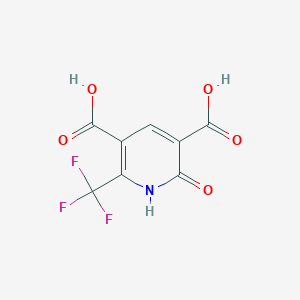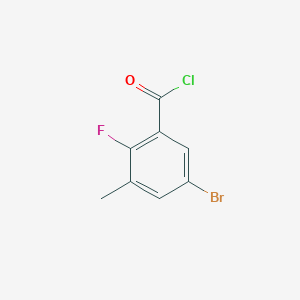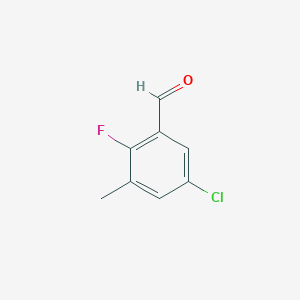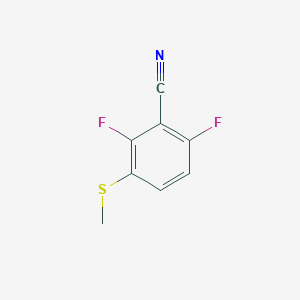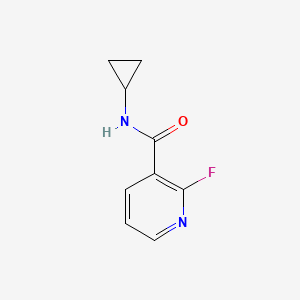
N-Cyclopropyl-2-fluoronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-2-fluoronicotinamide is a compound with the molecular weight of 180.18 . It is a solid in physical form . The IUPAC name for this compound is N-cyclopropyl-2-fluoronicotinamide .
Molecular Structure Analysis
The InChI code for N-Cyclopropyl-2-fluoronicotinamide is1S/C9H9FN2O/c10-8-7 (2-1-5-11-8)9 (13)12-6-3-4-6/h1-2,5-6H,3-4H2, (H,12,13) . This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis
N-Cyclopropyl-2-fluoronicotinamide is a solid . It has a molecular weight of 180.18 .Scientific Research Applications
Diagnostic Imaging
A significant application of related compounds to N-Cyclopropyl-2-fluoronicotinamide is in diagnostic imaging, particularly in positron emission tomography (PET) for melanoma. A study by Greguric et al. (2009) highlighted the development of a novel radiotracer, [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, for PET melanoma imaging. This compound showed high tumor uptake and rapid body clearance via predominantly renal excretion, positioning it as a promising candidate for clinical trials to assess therapeutic agent responsiveness in melanoma (Greguric et al., 2009).
Organic Synthesis
The cyclopropyl group, often found in drug molecules, enhances potency and reduces off-target effects due to its unique structural features. Talele (2016) discussed the increasing use of cyclopropyl rings in drug development, transitioning candidates from preclinical to clinical stages. The cyclopropane ring's coplanarity, shorter and stronger C-H bonds, and enhanced π-character contribute significantly to the properties of drugs containing it, addressing various challenges in drug discovery (Talele, 2016).
Drug Discovery and Development
In drug discovery and development, fluorocyclopropane-containing compounds have been explored for their potential therapeutic benefits. Veliks et al. (2020) investigated the trans-fluorine effect in cyclopropane, leading to the synthesis of fluorocyclopropyl analogs of cabozantinib, a c-Met and VEGFR-2 inhibitor. This study demonstrated that the monofluoro analog displayed an improved in vitro profile compared to the parent structure, underscoring the value of fluorocyclopropane moieties in fine-tuning lead optimization (Veliks et al., 2020).
Another study by Cheng et al. (2006) explored the use of a nonradioactive fluorescent deoxyglucose analogue, aiming for applications in tumor imaging and monitoring therapeutic efficacy in living animals. This research opens avenues for non-invasive cancer diagnosis and drug monitoring, potentially translating to clinical applications (Cheng et al., 2006).
Safety and Hazards
properties
IUPAC Name |
N-cyclopropyl-2-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-8-7(2-1-5-11-8)9(13)12-6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJFRRVQSMMTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-2-fluoronicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

